N-(5-methylisoxazol-3-yl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide
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Overview
Description
N-(5-methylisoxazol-3-yl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide is a complex organic compound characterized by its unique structural features, including an isoxazole ring and an indeno-phthalazinone moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Construction of the Indeno-phthalazinone Core: This step often involves the condensation of phthalic anhydride with an appropriate hydrazine derivative, followed by cyclization to form the indeno-phthalazinone structure.
Coupling Reaction: The final step involves coupling the isoxazole derivative with the indeno-phthalazinone intermediate using suitable reagents and conditions, such as a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols replace the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) in a polar solvent.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-methylisoxazol-3-yl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)-2-(3-oxoindeno[1,2,3-de]phthalazin-1(2H)-yl)acetamide: Similar structure but with a different position of the nitrogen atom in the phthalazinone ring.
N-(5-methylisoxazol-3-yl)-2-(3-oxoindeno[1,2,3-de]phthalazin-4(3H)-yl)acetamide: Another positional isomer with the nitrogen atom in a different location.
Uniqueness
N-(5-methylisoxazol-3-yl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide is unique due to its specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to its isomers and other similar compounds
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-oxo-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c1-11-9-16(23-27-11)21-17(25)10-24-20(26)15-8-4-7-13-12-5-2-3-6-14(12)19(22-24)18(13)15/h2-9H,10H2,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMCIVLRHAPAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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